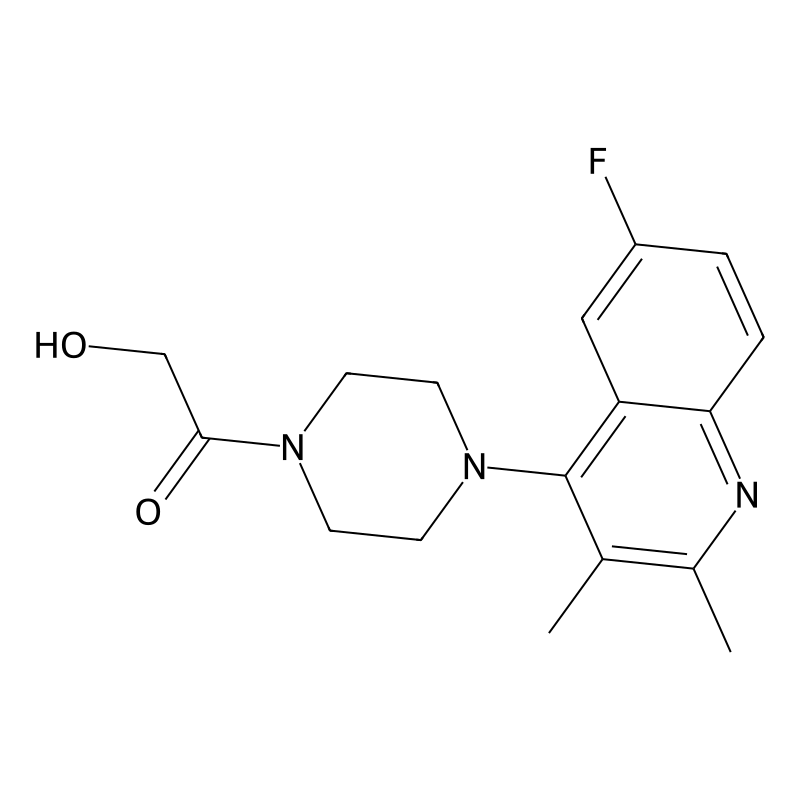

1-[4-(6-Fluoro-2,3-dimethylquinolin-4-yl)piperazin-1-yl]-2-hydroxyethanone

Catalog No.

S7942486

CAS No.

M.F

C17H20FN3O2

M. Wt

317.36 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-[4-(6-Fluoro-2,3-dimethylquinolin-4-yl)piperazin-1-yl]-2-hydroxyethanone

IUPAC Name

1-[4-(6-fluoro-2,3-dimethylquinolin-4-yl)piperazin-1-yl]-2-hydroxyethanone

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

InChI

InChI=1S/C17H20FN3O2/c1-11-12(2)19-15-4-3-13(18)9-14(15)17(11)21-7-5-20(6-8-21)16(23)10-22/h3-4,9,22H,5-8,10H2,1-2H3

InChI Key

RLMFLYHPBXIYNR-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=CC(=CC2=C1N3CCN(CC3)C(=O)CO)F)C

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1N3CCN(CC3)C(=O)CO)F)C

The compound 1-[4-(6-Fluoro-2,3-dimethylquinolin-4-yl)piperazin-1-yl]-2-hydroxyethanone (FDMP) is a key intermediate in the synthesis of several quinoline-based compounds that have potential applications in various fields of research and industry. In this paper, we will discuss the definition and background of FDMP, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

FDMP is a quinoline-based compound that is commonly used as an intermediate in the synthesis of several bioactive molecules. It is also known by the name '6-Fluoro-2,3-dimethyl-4-(piperazin-1-yl)quinolin-1-one'. FDMP is a white to off-white powder with a melting point of 171-174°C.

- Molecular Formula: C17H19FN2O2

- Molecular Weight: 306.3 g/mol

- Appearance: White to off-white powder

- Solubility: FDMP is sparingly soluble in water, but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

- Stability: FDMP is stable under normal conditions. However, it should be stored in a cool, dry, and well-ventilated place.

- Reactivity: FDMP is not known to react with reactive groups or chemicals.

FDMP can be synthesized by the reaction of 6-fluoro-2,3-dimethylquinoline-4-carbaldehyde and piperazine in the presence of potassium carbonate and acetic acid. The resulting product is then purified by recrystallization. The structure of FDMP can be confirmed by spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry.

Several analytical techniques can be used to determine the purity and identity of FDMP. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), IR, NMR, and mass spectrometry. HPLC is the preferred method for quality control due to its high sensitivity and specificity.

FDMP has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been reported to inhibit the growth of cancer cells. However, further research is required to fully understand the mechanism of action and potential therapeutic applications of FDMP.

The toxicity of FDMP has been evaluated in various animal models. In one study, oral administration of FDMP at a dose of 2000 mg/kg did not cause any adverse effects in mice. However, further studies are needed to determine the potential toxicity of FDMP in humans.

FDMP is a versatile intermediate that can be used in the synthesis of several quinoline-based compounds with potential applications in various fields of research and industry. Some of these applications include:

- Drug discovery: FDMP can be used as a starting material to synthesize bioactive compounds with potential therapeutic applications.

- Material science: FDMP can be used as a building block to design and synthesize new materials with unique properties.

- Agricultural chemistry: FDMP can be used as a pesticide and herbicide in the agricultural industry.

Research on FDMP is ongoing, with several studies investigating its potential therapeutic applications in cancer, bacterial infections, and inflammation. The synthesis of new quinoline-based compounds using FDMP as an intermediate is also an active area of research.

FDMP has the potential to be used in several fields of research and industry, including drug discovery, material science, and agricultural chemistry. Its antibacterial, antifungal, and anti-inflammatory properties make it an attractive lead compound for the development of new therapeutic agents.

Despite its potential, FDMP has some limitations, including its limited solubility in water and potential toxicity. Future research should focus on improving the solubility and reducing the toxicity of FDMP. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of FDMP.

- Development of new quinoline-based compounds with improved pharmacological properties

- Investigation of the potential of FDMP as a pesticide and herbicide in the agricultural industry

- Study of the mechanism of action of FDMP in bacterial infections, inflammation, and cancer

- Development of novel drug delivery systems using FDMP as a building block

- Evaluation of the potential toxicity of FDMP in humans

- Design and synthesis of new materials using FDMP as a building block.

- Investigation of the potential of FDMP as a pesticide and herbicide in the agricultural industry

- Study of the mechanism of action of FDMP in bacterial infections, inflammation, and cancer

- Development of novel drug delivery systems using FDMP as a building block

- Evaluation of the potential toxicity of FDMP in humans

- Design and synthesis of new materials using FDMP as a building block.

FDMP is a quinoline-based compound that is commonly used as an intermediate in the synthesis of several bioactive molecules. It has potential applications in various fields of research and industry, including drug discovery, material science, and agricultural chemistry. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of FDMP. Despite its limitations, FDMP is a promising lead compound for the development of new therapeutic agents.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

317.15395505 g/mol

Monoisotopic Mass

317.15395505 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds